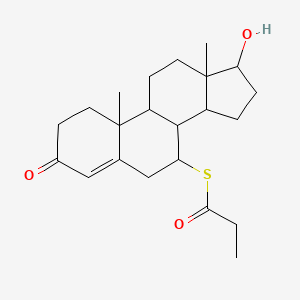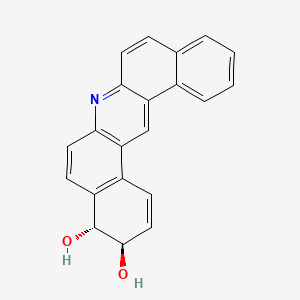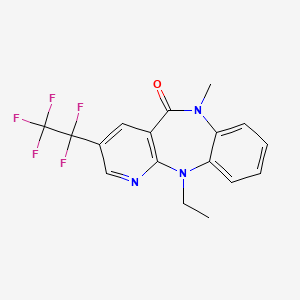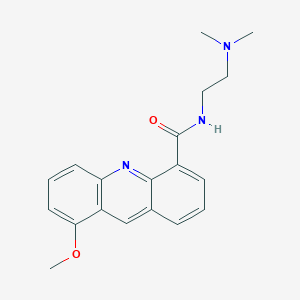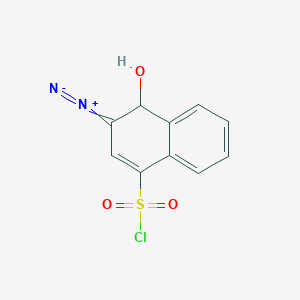
1-(2-Phenylcyclohexyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylcyclohexyl)ethanone is an organic compound with the molecular formula C14H18O It is a ketone derivative characterized by a phenyl group attached to a cyclohexyl ring, which is further connected to an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Phenylcyclohexyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure its quality and consistency. Techniques such as distillation, recrystallization, and chromatography are often employed in the industrial setting.
化学反応の分析
Types of Reactions: 1-(2-Phenylcyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like 1-(2-Phenylcyclohexyl)ethanol.
Substitution: The phenyl and cyclohexyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl and cyclohexyl derivatives.
科学的研究の応用
1-(2-Phenylcyclohexyl)ethanone has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Phenylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved in its mechanism of action.
類似化合物との比較
1-(2-Phenylcyclohexyl)ethanone can be compared with other similar compounds, such as:
Cyclohexylphenylketone: Similar in structure but with different substituents on the cyclohexyl or phenyl rings.
Phenylcyclohexanol: A reduced form of the ketone with an alcohol group.
Cyclohexylbenzene: Lacks the ethanone group but shares the cyclohexyl and phenyl rings.
Uniqueness: this compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for synthetic and industrial applications. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new possibilities for its use in chemistry, biology, medicine, and industry.
特性
CAS番号 |
23923-61-7 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
1-(2-phenylcyclohexyl)ethanone |
InChI |
InChI=1S/C14H18O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-10H2,1H3 |
InChIキー |
HZIAUPWBCOWHDF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CCCCC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

